1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound that features both benzotriazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the indole moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the benzotriazole moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Scientific Research Applications
1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Benzotriazole derivatives: Compounds with the benzotriazole moiety also show similar chemical reactivity and applications.
Uniqueness
1H-benzotriazol-1-ylmethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to the combination of both benzotriazole and indole moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11BrN4O4 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C17H11BrN4O4/c18-10-5-6-13-11(7-10)16(24)17(25)21(13)8-15(23)26-9-22-14-4-2-1-3-12(14)19-20-22/h1-7H,8-9H2 |
InChI Key |
HZGPMTRELWLHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Origin of Product |
United States |
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